molecular formula C10H17NO B2744063 1-Amino-adamantan-2-ol CAS No. 73228-19-0

1-Amino-adamantan-2-ol

Cat. No. B2744063
CAS RN: 73228-19-0
M. Wt: 167.252
InChI Key: KAUMSDCJVYEECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-adamantan-2-ol is an adamantane derivative. Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is based on the tricyclic carbon skeleton of adamantane . The difference occurs regarding their functional groups. For example, this compound would have an amino group and a hydroxyl group attached to the adamantane structure.


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the allyl group can be prepared from 1,2-bis(phenylsulfonyl)2-propene .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be analyzed using various methods such as TG/DTG/HF thermal methods in dynamic air flow, at a heating rate of 10 °C min−1 until 550 °C and by FTIR spectroscopy .

Scientific Research Applications

Interaction with NMDA-Receptor-Gated Ion Channels

1-Amino-adamantanes, including 1-Amino-adamantan-2-ol, have been shown to interact with the MK-801-binding site of the N-methyl-D-aspartate (NMDA)-receptor-gated ion channel. This interaction is suggested to be the basis for their pharmacological effects and may predict the antiparkinsonian and antispastic activity of novel substituted 1-amino-adamantanes (Kornhuber et al., 1991).

Voltage-Dependency and Kinetics of Uncompetitive NMDA Receptor Antagonists

1-Amino-adamantanes, such as memantine and amantadine, are characterized by their strong voltage-dependency as uncompetitive NMDA receptor antagonists. Their therapeutic indices in preclinical models of epilepsy are related to their potency, kinetics, and voltage-dependency of open channel blockade. These properties contribute to their clinical safety profile in dementia and Parkinson's disease (Parsons et al., 1995).

Synthesis and Oxidation Properties

Adamantane derivatives, including this compound, are synthesized through the catalytic oxidation of adamantane. These compounds are used as starting materials in the synthesis of drugs like memantine and rimantadine. They also serve as efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Structural and Binding Properties

The structural properties of adamantane derivatives, including this compound, have been explored in various studies. These compounds often form part of complex structures, such as dispiro-type compounds, which have potential as biologically active substances and antiviral agents. Their intermolecular interactions and binding properties are of significant interest in drug design and development (Mullica et al., 1999).

Fluorescent and Biological Properties

This compound derivatives have been identified as neurobiological fluorescent ligands with potential for developing receptor and enzyme binding affinity assays. These compounds have been studied for their fluorescent properties in various solvents, revealing insights into potential biological interactions (Joubert, 2018).

Safety and Hazards

Adamantanamine hydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child .

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives and the investigation of the electronic structure of adamantane derivatives . Furthermore, there is increasing interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

1-aminoadamantan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMSDCJVYEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.